molecular formula C10H20NO8P B13866980 Boc-ser(PO3ME2)-OH

Boc-ser(PO3ME2)-OH

Cat. No.: B13866980
M. Wt: 313.24 g/mol
InChI Key: SXAHQDUCEZPJRG-UHFFFAOYSA-N
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Description

Boc-ser(PO3ME2)-OH, also known as N-(tert-Butoxycarbonyl)-L-serine methyl phosphate, is a compound used in peptide synthesis and various biochemical applications. It is a derivative of serine, an amino acid, and is often utilized for its protective properties in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-ser(PO3ME2)-OH typically involves the protection of the amino group of serine with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The hydroxyl group of serine is then phosphorylated using dimethyl phosphite under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-ser(PO3ME2)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-ser(PO3ME2)-OH is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-ser(PO3ME2)-OH involves the protection of the amino group of serine, preventing unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. The phosphate group can participate in phosphorylation reactions, making it useful in studying enzyme mechanisms and protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-ser(PO3ME2)-OH is unique due to its combination of the Boc protective group and the phosphate group, making it particularly useful in studying phosphorylation and enzyme mechanisms. Its stability under basic conditions and selective deprotection under acidic conditions provide versatility in various chemical and biochemical applications .

Properties

IUPAC Name

3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20NO8P/c1-10(2,3)19-9(14)11-7(8(12)13)6-18-20(15,16-4)17-5/h7H,6H2,1-5H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAHQDUCEZPJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COP(=O)(OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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